3-Nitroaniline-2,4,5,6-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

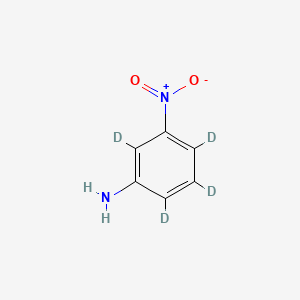

3-Nitroaniline-2,4,5,6-d4: is a deuterated derivative of 3-nitroaniline, where the hydrogen atoms at positions 2, 4, 5, and 6 on the benzene ring are replaced with deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable for various analytical and synthetic applications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitroaniline-2,4,5,6-d4 typically involves the nitration of aniline-2,4,5,6-d4. The process can be summarized as follows:

Nitration Reaction: Aniline-2,4,5,6-d4 is treated with a nitrating mixture (usually a combination of concentrated sulfuric acid and nitric acid) to introduce the nitro group at the meta position relative to the amino group.

Reaction Conditions: The reaction is carried out at low temperatures to control the rate of nitration and to prevent over-nitration. .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Nitration: Using industrial nitrating agents and reactors designed for large-scale chemical production.

Purification: The crude product is purified through recrystallization or other suitable methods to achieve the desired isotopic purity and chemical purity

化学反应分析

Types of Reactions: 3-Nitroaniline-2,4,5,6-d4 undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as diazotization followed by coupling with phenols or amines to form azo compounds

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Sodium nitrite, hydrochloric acid, phenols or amines as coupling partners

Major Products:

Reduction Product: 3-Aminoaniline-2,4,5,6-d4.

Substitution Products: Various azo compounds depending on the coupling partners used

科学研究应用

3-Nitroaniline-2,4,5,6-d4 is used in a variety of scientific research applications, including:

Analytical Chemistry: As an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its isotopic labeling.

Synthetic Chemistry: As a precursor for the synthesis of deuterated compounds and for studying reaction mechanisms.

Biological Research: In studies involving enzyme kinetics and metabolic pathways where isotopic labeling is required.

Industrial Applications: In the production of dyes and pigments, where isotopic labeling can help in tracing and studying the distribution of compounds

作用机制

The mechanism of action of 3-nitroaniline-2,4,5,6-d4 is primarily related to its chemical reactivity. The nitro group is an electron-withdrawing group, which affects the electron density of the benzene ring and influences the compound’s reactivity in electrophilic aromatic substitution reactions. The deuterium atoms, being heavier isotopes of hydrogen, can affect the reaction kinetics and mechanisms due to the isotope effect .

相似化合物的比较

3-Nitroaniline: The non-deuterated version of 3-nitroaniline-2,4,5,6-d4.

2-Nitroaniline: An isomer with the nitro group at the ortho position.

4-Nitroaniline: An isomer with the nitro group at the para position.

Comparison:

Isotopic Labeling: this compound is unique due to its deuterium labeling, which makes it valuable for isotopic studies.

Reactivity: The presence of deuterium can influence the reaction kinetics and mechanisms compared to non-deuterated analogs.

Applications: While 3-nitroaniline and its isomers are used in dye production and as intermediates in organic synthesis, the deuterated version is specifically used in analytical and research applications due to its isotopic properties .

生物活性

3-Nitroaniline-2,4,5,6-d4 is a deuterated derivative of 3-nitroaniline, which is an aromatic amine widely studied for its biological properties. The incorporation of deuterium in the compound enhances its stability and can influence its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound has the following molecular characteristics:

- Molecular Formula : C6H6D4N2O2

- Molecular Weight : Approximately 158.18 g/mol

- Structure : Contains a nitro group (-NO2) and an amino group (-NH2) attached to a benzene ring.

Biological Activity Overview

The biological activities of 3-nitroaniline derivatives have been documented in various studies. The compound exhibits several pharmacological effects:

- Antimicrobial Activity : Some studies indicate that nitroanilines can possess antimicrobial properties against various pathogens.

- Antitumor Activity : Nitroanilines have been investigated for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells.

- Neuroprotective Effects : Research has suggested that certain nitroanilines may protect neuronal cells from oxidative stress.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may include:

- Reactive Oxygen Species (ROS) Generation : Nitro groups can lead to increased ROS production, which may contribute to cytotoxicity in cancer cells.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation or survival pathways.

- Modulation of Signal Transduction Pathways : It may affect pathways such as MAPK or PI3K/Akt that are crucial for cell growth and survival.

Antitumor Activity

A study published in the journal Bioactive Diarylpentanoids highlighted the potential antitumor effects of nitroaniline derivatives. It was found that certain structural modifications could enhance their efficacy against specific cancer cell lines. The study indicated that 3-nitroaniline derivatives could inhibit tumor growth through apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Research conducted on the antimicrobial activity of nitroanilines demonstrated that 3-nitroaniline derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli. The study measured minimum inhibitory concentrations (MICs) and found that modifications to the nitro group influenced antimicrobial potency .

Neuroprotective Effects

A recent investigation into neuroprotective compounds identified that certain nitroanilines could reduce neuronal cell death induced by oxidative stress. This was attributed to their ability to scavenge free radicals and modulate signaling pathways related to neuroinflammation .

Data Tables

属性

IUPAC Name |

2,3,4,6-tetradeuterio-5-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H,7H2/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCVRTZCHMZPBD-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[N+](=O)[O-])[2H])N)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。